molecular formula C14H17ClN2S B5105656 4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride

4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B5105656
M. Wt: 280.8 g/mol
InChI Key: GRRWPDRAAOPNKY-UHFFFAOYSA-N
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Description

4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a thiazole ring attached to a phenylcyclopentyl group, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-phenylcyclopentylamine, which is then reacted with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as n-butyllithium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride is unique due to its combination of a thiazole ring and a phenylcyclopentyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

4-(1-phenylcyclopentyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.ClH/c15-13-16-12(10-17-13)14(8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRWPDRAAOPNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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